(4-nitrophenyl)-piperidin-1-ylmethanone CAS number 20857-92-5
(4-nitrophenyl)-piperidin-1-ylmethanone CAS number 20857-92-5
An In-depth Technical Guide on (4-nitrophenyl)-piperidin-1-ylmethanone (CAS Number: 20857-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-nitrophenyl)-piperidin-1-ylmethanone, with the CAS number 20857-92-5, is a chemical compound belonging to the family of piperidine derivatives. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. This document aims to provide a comprehensive overview of the available technical information for this specific molecule. However, it is important to note that publicly accessible research on the biological activity and therapeutic potential of (4-nitrophenyl)-piperidin-1-ylmethanone is limited. The primary role of this compound, based on available data, appears to be as a chemical intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the key physicochemical properties of (4-nitrophenyl)-piperidin-1-ylmethanone is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 20857-92-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| IUPAC Name | (4-nitrophenyl)(piperidin-1-yl)methanone | [2] |
| Synonyms | 1-(4-Nitrobenzoyl)piperidine, 1-(p-Nitrobenzoyl)piperidine | [3] |
| Appearance | Solid | [1] |
| InChI Key | CAKBAYWOHIUVHR-UHFFFAOYSA-N | [1] |
| SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [3] |
| Topological Polar Surface Area | 66.1 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Complexity | 287 | [3] |
Synthesis
While specific, detailed experimental protocols for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone are not extensively published in peer-reviewed journals, a general and straightforward synthetic route can be proposed based on standard organic chemistry principles. The most common method for the synthesis of such amides is the acylation of a secondary amine (piperidine) with an acyl halide (4-nitrobenzoyl chloride).
General Experimental Protocol: Synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
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Piperidine
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4-Nitrobenzoyl chloride
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Triethylamine (TEA) or another suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
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Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)
Procedure:
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In a clean, dry round-bottom flask, dissolve piperidine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath with stirring.
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Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.
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Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidine solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (4-nitrophenyl)-piperidin-1-ylmethanone.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone.
Biological Activity and Mechanism of Action
Despite the presence of the piperidine scaffold, which is common in many biologically active molecules, there is a notable absence of published research detailing the specific biological activities of (4-nitrophenyl)-piperidin-1-ylmethanone. Searches of scientific databases and literature have not yielded significant data on its pharmacological properties, such as enzyme inhibition, receptor binding, or cellular effects.
While some studies have investigated the biological activities of structurally related piperidine-containing compounds, including derivatives with potential anticancer and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound. Without specific experimental data, any discussion of its mechanism of action or potential signaling pathway involvement would be purely speculative.
Experimental Protocols for Biological Evaluation
Due to the lack of reported biological activity for (4-nitrophenyl)-piperidin-1-ylmethanone, there are no specific experimental protocols for its biological evaluation in the public domain. For researchers interested in investigating the potential bioactivity of this compound, a general screening approach would be necessary.
Diagram of a General Screening Workflow:
Caption: A general workflow for the initial biological screening of a chemical compound.
Conclusion
(4-nitrophenyl)-piperidin-1-ylmethanone (CAS 20857-92-5) is a readily synthesizable organic compound with well-defined physicochemical properties. However, there is a significant gap in the scientific literature regarding its biological activity and potential applications in drug development. The information presented in this guide is based on the limited data available and general chemical principles. Further research, including broad biological screening and mechanistic studies, would be required to elucidate any potential pharmacological relevance of this compound. Researchers and scientists are encouraged to view this molecule as a potential starting point for discovery efforts, with the understanding that its biological profile is currently uncharacterized.
